Cas no 1396629-58-5 (1-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]azetidin-3-yl pyrazine-2-carboxylate)

1-[4-(Trifluoromethyl)-1,3-benzothiazol-2-yl]azetidin-3-yl pyrazine-2-carboxylate is a heterocyclic compound featuring a benzothiazole core linked to an azetidine ring and a pyrazine carboxylate moiety. The trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a promising candidate for pharmaceutical and agrochemical applications. The azetidine ring contributes to conformational rigidity, potentially improving binding affinity in target interactions. The pyrazine-2-carboxylate group offers additional sites for functionalization, broadening its utility in medicinal chemistry. This compound’s structural complexity and modular design make it suitable for exploring structure-activity relationships in drug discovery, particularly in the development of enzyme inhibitors or receptor modulators. Its synthetic versatility further supports its use in diverse research applications.
1-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]azetidin-3-yl pyrazine-2-carboxylate structure
1396629-58-5 structure
Product Name:1-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]azetidin-3-yl pyrazine-2-carboxylate
CAS No:1396629-58-5
MF:C16H11F3N4O2S
MW:380.344352006912
CID:5364600
Update Time:2025-05-20

1-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]azetidin-3-yl pyrazine-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 1-[4-(Trifluoromethyl)-2-benzothiazolyl]-3-azetidinyl 2-pyrazinecarboxylate
    • 1-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]azetidin-3-yl pyrazine-2-carboxylate
    • Inchi: 1S/C16H11F3N4O2S/c17-16(18,19)10-2-1-3-12-13(10)22-15(26-12)23-7-9(8-23)25-14(24)11-6-20-4-5-21-11/h1-6,9H,7-8H2
    • InChI Key: YHGAIQZFNVVKNX-UHFFFAOYSA-N
    • SMILES: C1(C(OC2CN(C3=NC4=C(C(F)(F)F)C=CC=C4S3)C2)=O)=NC=CN=C1

Experimental Properties

  • Density: 1.57±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 500.1±60.0 °C(Predicted)
  • pka: 1.78±0.10(Predicted)

1-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]azetidin-3-yl pyrazine-2-carboxylate Pricemore >>

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1-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]azetidin-3-yl pyrazine-2-carboxylate Related Literature

Additional information on 1-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]azetidin-3-yl pyrazine-2-carboxylate

1-[4-(Trifluoromethyl)-1,3-Benzothiazol-2-yl]Azetidin-3-yl Pyrazine-2-Carboxylate: A Comprehensive Overview

The compound with CAS No 1396629-58-5, known as 1-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]azetidin-3-yl pyrazine-2-carboxylate, is a highly specialized chemical entity that has garnered significant attention in the fields of organic chemistry and materials science. This compound is notable for its unique structural features, which include a benzothiazole ring system, a trifluoromethyl substituent, and a pyrazine carboxylate group. These structural elements contribute to its distinctive chemical properties and potential applications in various industries.

Recent studies have highlighted the importance of benzothiazole derivatives in the development of advanced materials, particularly in the realm of optoelectronics. The incorporation of the trifluoromethyl group in this compound enhances its electronic properties, making it a promising candidate for applications in light-emitting diodes (LEDs) and organic photovoltaics (OPVs). Researchers have demonstrated that the pyrazine carboxylate moiety plays a crucial role in improving the compound's solubility and stability, which are critical factors for its practical implementation in real-world applications.

The synthesis of 1-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]azetidin-3-yl pyrazine-2-carboxylate involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The key steps include the formation of the benzothiazole ring system, the introduction of the trifluoromethyl group via electrophilic substitution, and the coupling reaction with the pyrazine carboxylate moiety. Recent advancements in catalysis have enabled chemists to optimize these reactions, resulting in higher yields and improved purity of the final product.

In terms of biological activity, this compound has shown potential as a modulator of certain cellular pathways. Preclinical studies suggest that it may exhibit anti-inflammatory and antioxidant properties, making it a candidate for further investigation in drug discovery programs. However, additional research is required to fully understand its pharmacokinetic profile and safety profile.

The integration of azetidine rings into this compound adds another layer of complexity to its structure. Azetidine is a four-membered ring containing one nitrogen atom, which contributes to its unique electronic and steric properties. In this compound, the azetidine ring is positioned strategically to enhance molecular interactions with other components in a given system. This structural feature has been leveraged in recent studies to develop novel drug delivery systems and nanomaterials.

From an environmental perspective, the synthesis and application of 1-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]azetidin-3-yl pyrazine-2-carboxylate have been evaluated for their sustainability. Researchers have explored green chemistry approaches to minimize waste generation and reduce energy consumption during its production process. These efforts align with global initiatives aimed at promoting environmentally friendly chemical practices.

In conclusion, 1-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]azetidin-3-yl pyrazine-2-carboxylate represents a cutting-edge chemical entity with diverse potential applications across multiple disciplines. Its unique structure and functional groups make it an attractive target for further research and development. As scientific understanding of this compound continues to grow, it is anticipated that new breakthroughs will emerge, unlocking its full potential in both academic and industrial settings.

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